Cas no 77-86-1 (Tris(hydroxymethyl)aminoethane)

Tris(hydroxymethyl)aminoethane Chemische en fysische eigenschappen
Naam en identificatie
-
- Tris(hydroxymethyl)aminoethane
- 2-Amino-2-hydroxymethyl-1,3-propanediol
- TRIS
- Tromethamine
- Tromethane
- tris(hydroxyme.)aminomethane
- trizma base
- Trometamol
- tri(hydroxymethyl)methylamine
- Trihydroxymethyl Aminomethane
- Tris, Ultra Pure
- Tris(hydroxymethyl)aminomethane, Ultra Pure
- Tris, Pure Tris(hydroxymethyl)aminomethane, Pure
- Tris(hydroxymethyl)aminomethane, Technical Grade
- Tris, Tissue Culture Tested Tris(hydroxymethyl)aminomethane, Tissue Culture Tested
- Tris, Alcohol Free Tris(hydroxymethyl)aminomethane, Alcohol Free
- Tris(hydroxymethyl)aminomethane
- Tris(hydroxymethyl)aminomethane [for Electrophoresis]
- trimethylaminomethane
- 2-Amino-2-(hydroxymethyl)-1,3-propanediol
- 2-Amino-2-(hydroxymethyl)-1,3-propanediol(Technical)
- 2M Tris(hydroxymethyl)aminomethane
- Tri(hydroxymethyl)aminomethane
- TRIS base
- TRIS 1.5M pH 8.8
- TRIS 2M SOLUTION pH 7.5
- TRIS 2M SOLUTION pH 7.8
- Pehanorm
- riladyl
- Talatrol
- THAM
- Tham-E
- thamset
- Tris,2M pH 7.5
- Tris,2M pH 7.8
- Tris-base
- TRISMAT
- Trizma
- EPX-152
- amino-2-(hydroxymethyl)-1,3-propanediol, 2-
- Trimethylolaminomethane
- 三羟甲基氨基甲烷
- Tris (hydroxymethyl) aminoethane
- Trisamine
- 2-Amino-2-(hydroxymethyl)propane-1,3-diol
- Tris buffer
- Trisaminol
- Trisamin
- Trispuffer
- Tutofusin tris
- Tris-steril
- Apiroserum Tham
- Addex-tham
- Tris, free base
- 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-
- Tris Amino
- Aminotrimethylolmethane
- Aminotris(hydroxymethyl)methane
- Tris (buffering agent)
- THAM-
- 0.5M Tris-HCl
- 1.5M Tris-HCl
- Tris (hydroxymethyl)aminomethane
- PB47623
- Trizma(R) base, puriss. p.a., buffer substance, >=99.5%
- Trizma(R) base, >=99.0% (T)
- SMR000059179
- TRIS-buffered saline (TBS, 10X) pH 7.6
- TRIS-buffered saline (TBS, 10X) pH 7.4
- Trizma(R) base, BioUltra, for molecular biology, >=99.8% (T)
- NCGC00257164-01
- NCGC00159412-03
- Caswell No. 036
- tris hydroxymethyl aminomethane
- DS-014869
- Tris acidimetric, NIST(R) SRM(R) 723e
- CS-0201542
- Trometamol (JAN/INN)
- BCP05578
- Tris(hydroxymethyl)aminomethane, ACS reagent, >=99.8%
- HSDB 3408
- Tox21_111645
- NSC6365
- 1,1,1-tris(hydroxymethyl)methanamine
- Tox21_303167
- TROMETAMOL (EP MONOGRAPH)
- 83147-39-1
- 2-amino-2-(hydroxyl-methyl)propane-1,3-diol
- tris (hydroxymethyl) methylamine
- UNII-023C2WHX2V
- CHEMBL1200391
- Triladyl
- 2-(Hydroxymethyl)-2-amino-1,3-propanediol
- SR-01000944234-1
- 136760-04-8
- C07182
- MFCD00004679
- 77-86-1
- 1gng
- Oprea1_677781
- tris-amine
- Tromethamine, meets USP testing specifications
- Trizma(R) base, Primary Standard and Buffer, >=99.9% (titration), crystalline
- HY-D0227D
- DTXCID503723
- Methylamine,1,1-tris(hydroxymethyl)-
- 1,1,1-Tris(hydroxymethyl)-methylamine
- THAM (TN)
- TROMETHAMINE [VANDF]
- J-610076
- BP-13394
- M02623
- NCGC00159412-02
- CS-0201543
- TROMETAMOL [JAN]
- WP QUAT (STRONG ANION EXCHANGER)
- Tris-hydroxymethyl-aminomethan
- 2-amino-2-methylol-propane-1,3-diol
- DA-58763
- EN300-21687
- Tris(hydroxymethyl)aminomethane, Molecular Biology Grade
- D00396
- Trizma(R) base, certified reference material for titrimetry, certified by BAM, according to ISO 17025, >=99.5%
- (tris(hydroxymethyl)aminomethane)
- TROMETHAMINE [II]
- Tox21_201646
- Trizma(R) base, >=99.9% (titration), crystalline
- TROMETAMOL [MART.]
- Trometamole
- Tris(hydroxymethyl)methylamine
- 126850-08-6
- NSC 6365
- DTXSID2023723
- 126850-05-3
- NSC65434
- TROMETAMOL [EP MONOGRAPH]
- MFCD00132476
- B05XX02
- Trometamol [INN]
- TROMETHAMINE [USP-RS]
- NCGC00259195-01
- Tromethamin
- Tro.meta.mole
- T2516
- GTPL7328
- STR03166
- .beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-(1-methylethyl)-4-O-(phenylmethyl)-
- Tromethamine (USP)
- Trigmo base
- AKOS000121321
- 023C2WHX2V
- Tris(hydroxymethyl)aminomethane, ultrapure
- Tris-Amino
- TROMETHAMINE [MI]
- 2-(Hydroxymethyl)-2-amino-1, 3-propanediol
- Methylamine, 1,1,1-tris(hydroxymethyl)-
- AB00443859_03
- 79261-03-3
- Tris(hydroxymethyly)amino methane
- Trizma(R) base, BioXtra, pH 10.5-12.0 (1 M in H2O), >=99.9% (titration)
- SW219208-1
- CS-0201544
- Tris(hydroxymethyl)aminomethane, p.a., ACS reagent, 99.8%
- NCIOpen2_001720
- B05BB03
- Tris-(hydroxymethyl)-aminomethane
- W-104296
- EP, USP, for cell culture test, inverted exclamation markY 99.9% (T)
- Tris(hydroxymethyl)aminomethane, JIS special grade, >=99.0%
- ABX (ANTIBODY EXCHANGER)
- TROMETHAMINE [USP MONOGRAPH]
- 2-Amino-2-hydroxymethylpropanediol
- Tris(hydroxymethyl)aminomethane, Electrophoresis Grade
- TRIS-buffered saline (TBS, 10X, high salt) pH 7.4
- NSC-65434
- CS-W018524
- Tromethamine, Pharmaceutical Secondary Standard; Certified Reference Material
- Trometamolum
- THAM-E COMPONENT TROMETHAMINE
- NCGC00159412-04
- Tromethamine (USAN:USP)
- Trometamol(Tris), inverted exclamation markY99.5%
- F0001-1979
- Trizma(R) base, anhydrous, free-flowing, Redi-Dri(TM), >=99.9%
- Tris(hydroxymethyl)aminomethane ACS grade
- SR-01000944234
- TRS
- 126850-03-1
- WLN: Q1XZ1Q1Q
- HY-D0227E
- tris-(hydroxymethyl)methylamine
- TRIS(HYDROXY-D-METHYL)AMINO-D2-METHANE, 98 ATOM % D
- trishydroxymethylmethylamine
- Tris(Hydroxymethyl)-Aminomethane
- Z104509094
- Tromethanmin
- TROMETHAMINE (USP MONOGRAPH)
- trometamolo
- NCGC00159412-05
- TROMETHAMINE [ORANGE BOOK]
- 1h4n
- MLS000028643
- AMINO (NH2) NARROW-PORE MEDIA-NORMAL PHASE
- Tris (hydroxymethyl)aminoethane
- NS00002396
- Tris-Base, molecular biology grade
- BBL000011
- tris(hydroxymethyl) aminomethane
- STK379529
- Trometamolum (INN-Latin)
- 2-amino-2-(hydroxymethyl) propane-1,3-diol
- 4-Anilino-1-(2-hydroxyethylamino)anthracene-9,11-dione
- Tromethamine [USAN]
- propane, 2-amino-1,3-dihydroxy-2-hydroxymethyl-
- HMS3652L05
- tris-(hydroxymethyl)-amino-methane
- Trizma(R) base, BioUltra, >=99.8% (T)
- s4176
- AB00443859_04
- Tromethamolum
- Methanamine, 1,1,1-tris(hydroxymethyl)-
- Methanamine,1,1-tris(hydroxymethyl)-
- Trizma(R) base, Vetec(TM) reagent grade, >=99%
- Trometamol(Tris),for molecular biology
- 126850-06-4
- TROMETAMOL (MART.)
- Trometamol(Tris),Proteomics Grade
- [tris(hydroxymethyl)aminomethane]
- Tris(hydroxymethyl)aminomethane, ACS reagent, 99.9%
- DB-091324
- DB03754
- Trometamol (part of FOSFOMYCIN TROMETAMOL)
- Trometamol, European Pharmacopoeia (EP) Reference Standard
- Trometamolum [INN-Latin]
- Tris(hydroxymethyl)methanamine
- TROMETHAMINE (USP-RS)
- Tris(hydroxymethyl)aminomethane, ultrapure grade, >=99.9%
- SBI-0653855.0001
- HMS3885H09
- Tris(hydroxymethyl)aminomethane, >=99.8%
- BRD-K47978074-001-03-2
- tris (hydroxymethyl) aminomethane
- 2-Amino-2-methylol-1,3-propanediol
- Tox21_111645_1
- Tris(hydroxymethyl)aminomethane, >=99%
- Q413961
- TRIS Ultrapure, EP
- Tris-hydroxymethylaminomethane
- 1, 2-amino-2-(hydroxymethyl)-
- 2-amino-2-[hydroxymethyl]-1,3-propandiol
- EPA Pesticide Chemical Code 083901
- Tris buffertris-hydroxymethyl-aminomethan
- tris-hydroxymethyl-methylamine
- CHEBI:9754
- Sigma 7-9(R), >=99% (titration), crystalline
- HY-D0227C
- BRD-K47978074-001-02-4
- 1,1,1-tris(hydroxymethyl)methylamine
- 2-Amino-2-(hydroxymethyl)-1,3-propanediol;
- InChI=1/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H
- TROMETHAMINE [HSDB]
- P17498
- TRIS-buffered saline (TBS, 10X) pH 8.0
- TRIS-buffered saline (TBS, 10X) pH 7.4, for Western blot
- Trizma(R) base, tested according to Ph.Eur.
- trishydroxymethyl aminomethane
- Trizma(R) base, BioPerformance Certified, meets EP, USP testing specifications, cell culture tested, >=99.9% (titration)
- CAS-77-86-1
- Tromethamine, United States Pharmacopeia (USP) Reference Standard
- NSC-6365
- CCG-214012
- bakerbond(tm) cyano (cn)
- TROMETHAMINE COMPONENT OF THAM-E
- Trizma(R) base, cell culture tested, >=99.9% (titration), crystalline
- Methanamine, 1, 1,1-tris(hydroxymethyl)-
- tris-buffer
- Tro.meta.mol
- TROMETAMOL [WHO-DD]
- Tromethamine [USAN:USP]
- SCHEMBL975
- NCIOpen2_000263
- TRIS-buffered saline (TBS, 20X) pH 7.4
- TROMETHAMINE (II)
- A0321
- Tris-hydroxymethyl-aminomethan [German]
- tris(hydroxymethyl)amino methane
- EC 201-064-4
- HY-D0227
- EINECS 201-064-4
- 2-amino-2-hydroxymethyl-propane-1
- 2-Amino-2-(hydroxymethyl)-propane-1,3-diol
- Trizma(R) base, puriss. p.a., >=99.7% (T)
- AI3-03948
- tris base solution
- Aminotri(hydroxymethyl)methane
- THAM (Standard)
- 2-Amino-2-(hydroxymethyl)-1,3-propanediol;Tromethamine;Tris(hydroxmethyl)aminomethane;Trometamol
-
- MDL: MFCD00004679
- Inchi: 1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
- InChI-sleutel: LENZDBCJOHFCAS-UHFFFAOYSA-N
- LACHT: O([H])C([H])([H])C(C([H])([H])O[H])(C([H])([H])O[H])N([H])[H]
- BRN: 741883
Berekende eigenschappen
- Exacte massa: 121.07400
- Monoisotopische massa: 121.074
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 8
- Aantal draaibare bindingen: 3
- Complexiteit: 54
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -2.9
- Topologisch pooloppervlak: 86.7
- Aantal tautomers: nothing
- Oppervlakte lading: 0
Experimentele eigenschappen
- Kleur/vorm: White crystals or powders
- Dichtheid: 1,353 g/cm3
- Smeltpunt: 167-172 °C (lit.)
- Kookpunt: 219-220 °C/10 mmHg(lit.)
- Vlampunt: 219-220°C/10mm
- Brekindex: 1.4170 (estimate)
- PH: 10.5-12.0(4 m in water, 25 °C)
- Oplosbaarheid: H2O: 4 M at 20 °C, clear, colorless
- Waterverdelingscoëfficiënt: 550G/L(25ºC)
- Stabiliteit/houdbaarheid: Stable. Incompatible with bases, strong oxidizing agents. Protect from moisture.
- PSA: 86.71000
- LogboekP: -1.63890
- Merck: 9772
- pka: 8.1(at 25℃)
- Oplosbaarheid: Soluble in ethanol and water, slightly soluble in ethyl acetate, benzene, insoluble in ether, carbon tetrachloride.
- Dampfdruk: 0.0±1.8 mmHg at 25°C
- Gevoeligheid: Hygroscopic
Tris(hydroxymethyl)aminoethane Beveiligingsinformatie
-
Symbool:
- Prompt:warning
- Signaalwoord:Warning
- Gevaarverklaring: H315,H319,H335
- Waarschuwingsverklaring: P261,P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:2
- Code gevarencategorie: R36/37/38: irritating to eyes, respiratory tract and skin.
- Veiligheidsinstructies: S26-S36-S37/39
- FLUKA MERK F CODES:3
- RTECS:TY2900000
-
Identificatie van gevaarlijk materiaal:
- TSCA:Yes
- Veiligheidstermijn:S26;S37/39
- Risicozinnen:R36/37/38
- Gevaarklasse:IRRITANT
- Opslagvoorwaarde:20-25°C
Tris(hydroxymethyl)aminoethane Douanegegevens
- HS-CODE:29221980
- Douanegegevens:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Tris(hydroxymethyl)aminoethane Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 3718102-1KG |
Tris(hydroxymethyl)aminomethane electrophoresis grade |
77-86-1 | 1KG |
¥ 1220 | 2022-04-26 | ||
BAI LING WEI Technology Co., Ltd. | BI2888-1Kg |
Tris Ultrapure |
77-86-1 | 1Kg |
¥ 836 | 2022-04-26 | ||
Enamine | EN300-21687-1.0g |
2-amino-2-(hydroxymethyl)propane-1,3-diol |
77-86-1 | 95% | 1.0g |
$26.0 | 2023-07-10 | |
Enamine | EN300-21687-10.0g |
2-amino-2-(hydroxymethyl)propane-1,3-diol |
77-86-1 | 95% | 10.0g |
$32.0 | 2023-07-10 | |
abcr | AB119984-100 g |
Tris(hydroxymethyl)aminomethane, 99%; . |
77-86-1 | 99% | 100 g |
€54.50 | 2023-07-20 | |
Cooke Chemical | A7728612-100G |
Tris(hydroxymethyl)aminomethane , ACS |
77-86-1 | ≥99.8% | 100g |
RMB 85.60 | 2025-02-21 | |
Cooke Chemical | A7728612-500G |
Tris(hydroxymethyl)aminomethane , ACS |
77-86-1 | ≥99.8% | 500g |
RMB 281.60 | 2025-02-21 | |
Cooke Chemical | A7728512-10KG |
Tris(hydroxymethyl)aminomethane , Standard buffer substance |
77-86-1 | ≥99.9%(titration) | 10kg |
RMB 2879.20 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R051679-400ml |
Tris(hydroxymethyl)aminoethane |
77-86-1 | PH=7.4 | 400ml |
¥330 | 2024-05-21 | |
TRC | T892600-50g |
Tromethamine |
77-86-1 | 50g |
$ 51.00 | 2023-09-05 |
Tris(hydroxymethyl)aminoethane Productiemethode
Synthetic Routes 1
1.2 5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen bromide Solvents: Water ; 45 °C; 3 h, 45 °C → 21 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; rt → 10 °C; 3 h, 10 °C
2.2 10 °C; 2 h, 10 °C → 25 °C
2.3 Solvents: Water ; 25 °C → 40 °C
3.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile , Water ; 1 h, 20 °C
3.2 Catalysts: Cuprous iodide ; 18 h, 20 °C → 75 °C
4.1 Reagents: Tetraethylammonium iodide , Tripotassium phosphate Solvents: Acetonitrile , Dichloromethane ; 21 h, 40 - 45 °C
5.1 Solvents: Acetone , Water
Synthetic Routes 2
2.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Synthetic Routes 3
1.2 10 °C; 2 h, 10 °C → 25 °C
1.3 Solvents: Water ; 25 °C → 40 °C
2.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile , Water ; 1 h, 20 °C
2.2 Catalysts: Cuprous iodide ; 18 h, 20 °C → 75 °C
3.1 Reagents: Tetraethylammonium iodide , Tripotassium phosphate Solvents: Acetonitrile , Dichloromethane ; 21 h, 40 - 45 °C
4.1 Solvents: Acetone , Water
Synthetic Routes 4
Synthetic Routes 5
2.1 Solvents: Acetone , Water
Synthetic Routes 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
5.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Synthetic Routes 7
Synthetic Routes 8
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Synthetic Routes 9
Synthetic Routes 10
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Synthetic Routes 11
2.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
4.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Synthetic Routes 12
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ; 80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
6.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Synthetic Routes 13
1.2 Reagents: Triethylamine ; 30 min, 20 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; 2 h, 20 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane , Water ; 24 h, 25 °C; 25 °C → 0 °C
2.2 Reagents: Disodium sulfide Solvents: Water ; 0 °C
2.3 Reagents: Tripotassium phosphate , Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ; 3 h, 20 °C; 20 °C → 50 °C; 2 h, 50 °C
2.4 Reagents: Sodium hydroxide Solvents: Isopropanol ; 50 °C → 80 °C; 12 h, 80 °C
2.5 Reagents: Hydrochloric acid Solvents: Isopropanol ; 30 min, 50 °C; 2 h, 50 °C → 5 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 20 min, 0 °C
3.2 5 h, 0 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrogen bromide Solvents: Water ; 45 °C; 3 h, 45 °C → 21 °C
4.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; rt → 10 °C; 3 h, 10 °C
4.2 10 °C; 2 h, 10 °C → 25 °C
4.3 Solvents: Water ; 25 °C → 40 °C
5.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile , Water ; 1 h, 20 °C
5.2 Catalysts: Cuprous iodide ; 18 h, 20 °C → 75 °C
6.1 Reagents: Tetraethylammonium iodide , Tripotassium phosphate Solvents: Acetonitrile , Dichloromethane ; 21 h, 40 - 45 °C
7.1 Solvents: Acetone , Water
Synthetic Routes 14
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Synthetic Routes 15
Synthetic Routes 16
1.2 -
2.1 Reagents: Chlorosulfonic acid
2.2 -
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
4.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Tris(hydroxymethyl)aminoethane Raw materials
- 1H-Pyrrolo[2,3-c]pyridine, 4-methoxy-1-(phenylsulfonyl)-, 6-oxide
- 4H-Pyrrolo[2,3-c]pyridin-4-one, 1,5,6,7-tetrahydro-6-[(4-methylphenyl)sulfonyl]-1-(phenylsulfonyl)-
- 7-bromo-4-methoxy-1h-pyrrolo[2,3-c]pyridine
- 1-Benzoylpiperazine
- 1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo2,3-cpyridin-3-yl)ethane-1,2-dione
- 1-benzoylpiperazine hydrochloride
- Tris(hydroxymethyl)aminoethane
- fosfomycin sodium
- ditert-butyl hydrogen phosphate;potassium salt
- Chloroiodomethane
- 3-Methyl-1H-1,2,4-triazole
- 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoaceticacid
- Phosphoric acid, [3-[(4-benzoyl-1-piperazinyl)oxoacetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl]methyl bis(1,1-dimethylethyl) ester (9CI)
- lithium 3-(2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-ide
- 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid
- Potassium bromide
- Methyl Chloroglyoxylate
- 1-phenylethan-1-amine
- Di-tert-butyl Chloromethyl Phosphate
Tris(hydroxymethyl)aminoethane Preparation Products
Tris(hydroxymethyl)aminoethane Leveranciers
Tris(hydroxymethyl)aminoethane Gerelateerde literatuur
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Carlos M. H. Ferreira,Isabel S. S. Pinto,Eduardo V. Soares,Helena M. V. M. Soares RSC Adv. 2015 5 30989
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Gon?alo C. Justino,Pedro F. Pinheiro,Alexandra P. S. Roseiro,Ana S. O. Knittel,Jo?o Gon?alves,Marta C. Justino,M. Fernanda N. N. Carvalho RSC Adv. 2016 6 56249
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Daniel B??ek,Slavomír Adamec,Kamil Lang,Jan Demel Inorg. Chem. Front. 2021 8 720
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Anita Ribar,Stefan E. Huber,Ma?gorzata A. ?mia?ek,Katrin Tanzer,Michael Neustetter,Robin Schürmann,Ilko Bald,Stephan Denifl Phys. Chem. Chem. Phys. 2018 20 5578
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Minsub Chung,Dohyun Kim,Amy E. Herr Analyst 2014 139 5635
Aanvullende informatie over Tris(hydroxymethyl)aminoethane
Tris(hydroxymethyl)aminoethane (77-86-1) in Biomedical Research
Tris(hydroxymethyl)aminoethane, ook bekend als Tris-base of CAS 77-86-1, is een veelgebruikte bufferoplossing in biomedisch onderzoek en farmaceutische toepassingen. Deze organische verbinding speelt een cruciale rol in het stabiliseren van pH-waarden in celculturen, enzymatische assays en moleculaire biologie-experimenten. Recente studies richten zich op de optimalisatie van Tris-buffers voor gentherapie en vaccinontwikkeling, waarbij de stabiliteit van biologische moleculen essentieel is. Onderzoekers benadrukken het belang van zuiverheidsgraden (zoals farmaceutische kwaliteit) voor gevoelige toepassingen zoals monoklonale antilichaamproductie.
Pharmacological Applications of Tris (77-86-1)
In de farmacologie wordt Tris(hydroxymethyl)aminoethane (77-86-1) vaak gebruikt als formuleringhulpstof in intraveneuze medicijnen en oogdruppels. Een actueel onderzoeksterrein is de rol van Tris-buffers in mRNA-vaccins, waar het helpt bij het behouden van de structurele integriteit van nucleïnezuren. Daarnaast wordt de stof onderzocht voor gecontroleerde geneesmiddelafgifte-systemen vanwege zijn compatibiliteit met biopolymeren. Klinische protocollen specificeren vaak de zuiverheidseisen (≥99,9%) voor gebruik in kankertherapieën en neurodegeneratieve aandoeningen.
Safety and Quality Standards for Tris(hydroxymethyl)aminoethane
De veiligheidsprofielen en kwaliteitsnormen voor CAS 77-86-1 zijn kritiek in farmaceutische productie. Regelgevende instanties zoals de FDA en EMA eisen uitgebreide documentatie over endotoxineniveaus en zware metalen bij gebruik in injecteerbare formuleringen. Recente richtlijnen benadrukken de noodzaak van GMP-certificering voor bulkproductie, met speciale aandacht voor stabiliteitstesten onder verschillende temperatuuromstandigheden. Dit is vooral relevant voor biologische bewaarmiddelen en diagnostische kits.
Innovative Formulations with Tris (77-86-1)
Moderne farmaceutische technologieën integreren Tris(hydroxymethyl)aminoethane in nanodeeltjesdragers en hydrogels voor gerichte therapieën. Onderzoeksdata tonen aan dat aangepaste Tris-buffers (pH 7,0-9,0) de werkzaamheid van immunotherapieën kunnen verbeteren door eiwitaggregatie te minimaliseren. Belangrijke doorbraken omvatten het gebruik in CRISPR-Cas9-toepassingen, waar buffercondities kritiek zijn voor genome-editing-efficiëntie. Productontwikkelaars focussen op gepatenteerde formuleringen met lagere osmolariteit voor pediatrische medicijnen.
Future Trends in Tris(hydroxymethyl)aminoethane Research
Opkomende onderzoeksrichtingen voor 77-86-1 omvatten de ontwikkeling van groene syntheseprocessen en biologisch afbreekbare derivaten. Wetenschappers onderzoeken de combinatie met ionische vloeistoffen voor verbeterde eiwitkristallisatie in structurele biologie. Daarnaast wordt de stof geëvalueerd als potentiële neuroprotectieve agent vanwege zijn chelerende eigenschappen tegen oxidatieve stress. Marktanalyses voorspellen groei in vraag naar hoogwaardige Tris-varianten voor personalized medicine en point-of-care-diagnostiek.
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